molecular formula C48H64N2O6 B14064921 bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate

bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate

Cat. No.: B14064921
M. Wt: 765.0 g/mol
InChI Key: GRNFAWBINXBXHT-RSHUKEBTSA-N
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Description

®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenylpropyl group, a diisopropylamino group, and a dihydroxysuccinate moiety. Its distinct configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the phenylpropyl backbone, the introduction of the diisopropylamino group, and the attachment of the dihydroxysuccinate moiety. Common synthetic routes may include:

    Formation of the Phenylpropyl Backbone: This step often involves the use of Grignard reagents or Friedel-Crafts alkylation to introduce the phenyl group onto a propyl chain.

    Introduction of the Diisopropylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the diisopropylamino group.

    Attachment of the Dihydroxysuccinate Moiety: This step may involve esterification or amidation reactions to attach the dihydroxysuccinate group to the phenylpropyl backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, potentially altering its biological activity.

    Substitution: The diisopropylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its diisopropylamino group could facilitate binding to specific biological targets, making it a candidate for drug development or biochemical research.

Medicine

In medicine, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate may have potential therapeutic applications. Its unique structure could allow it to interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.

Mechanism of Action

The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to receptors or enzymes, while the phenylpropyl backbone and dihydroxysuccinate moiety contribute to its overall activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a diisopropylamino group, a phenylpropyl backbone, and a dihydroxysuccinate moiety. This combination of functional groups and structural features sets it apart from other similar compounds, providing it with distinct chemical and biological properties.

Properties

Molecular Formula

C48H64N2O6

Molecular Weight

765.0 g/mol

IUPAC Name

bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C48H64N2O6/c1-31(2)49(32(3)4)27-25-39(37-17-13-11-14-18-37)41-29-35(9)21-23-43(41)55-47(53)45(51)46(52)48(54)56-44-24-22-36(10)30-42(44)40(38-19-15-12-16-20-38)26-28-50(33(5)6)34(7)8/h11-24,29-34,39-40,45-46,51-52H,25-28H2,1-10H3/t39-,40-,45-,46-/m1/s1

InChI Key

GRNFAWBINXBXHT-RSHUKEBTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)[C@@H]([C@H](C(=O)OC2=C(C=C(C=C2)C)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C(C(C(=O)OC2=C(C=C(C=C2)C)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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